2-(Aminocarbonyl)iodobenzoic acid
CAS No.: 71672-74-7
Cat. No.: VC18429164
Molecular Formula: C8H6INO3
Molecular Weight: 291.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71672-74-7 |
|---|---|
| Molecular Formula | C8H6INO3 |
| Molecular Weight | 291.04 g/mol |
| IUPAC Name | 2-carbamoyl-3-iodobenzoic acid |
| Standard InChI | InChI=1S/C8H6INO3/c9-5-3-1-2-4(8(12)13)6(5)7(10)11/h1-3H,(H2,10,11)(H,12,13) |
| Standard InChI Key | PVJJTWJZVYDIIC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)I)C(=O)N)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The IUPAC name of 2-(aminocarbonyl)iodobenzoic acid is 2-carbamoyl-3-iodobenzoic acid, reflecting its substitution pattern on the benzene ring. Key structural features include:
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Iodine at the meta position relative to the carboxylic acid group.
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Aminocarbonyl (-CONH₂) at the ortho position to iodine.
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Carboxylic acid (-COOH) at the para position to iodine.
Table 1: Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆INO₃ |
| Molecular Weight | 291.04 g/mol |
| Canonical SMILES | C1=CC=C(C(=C1C(=O)N)I)C(=O)O |
| InChI Key | PVJJTWJZVYDIIC-UHFFFAOYSA-N |
| Solubility | Limited in polar solvents |
The presence of both electron-withdrawing (iodine, carboxylic acid) and electron-donating (aminocarbonyl) groups creates a polarized electronic environment, influencing reactivity in cross-coupling and condensation reactions.
Synthesis and Preparation
While explicit synthetic protocols for 2-(aminocarbonyl)iodobenzoic acid are scarce in literature, analogous compounds suggest a multi-step approach:
Halogenation of Benzoic Acid Derivatives
Iodination of 2-carbamoylbenzoic acid using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media could introduce iodine at the meta position.
Amidation and Carboxylation
Aminocarbonyl groups are typically introduced via:
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Schotten-Baumann Reaction: Treating iodobenzoic acid with ammonia or urea under basic conditions.
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Carbodiimide-Mediated Coupling: Using N,N'-dicyclohexylcarbodiimide (DCC) to form the amide bond .
Table 2: Hypothetical Synthesis Route
| Step | Reaction | Reagents/Conditions |
|---|---|---|
| 1 | Iodination | ICl, H₂SO₄, 0–5°C |
| 2 | Amidation | NH₃, DCC, THF, RT |
| 3 | Purification | Recrystallization (EtOH/H₂O) |
Challenges include regioselective iodination and avoiding over-oxidation of the aminocarbonyl group.
Applications in Organic Synthesis
Cross-Coupling Reactions
The iodine atom facilitates Ullmann, Suzuki-Miyaura, and Heck reactions, enabling aryl-aryl or aryl-heteroatom bond formation. For example:
.
Condensation and Cyclization
The carboxylic acid and aminocarbonyl groups participate in:
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Peptide Coupling: Forming amide bonds with amines.
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Heterocycle Synthesis: Cyclizing with aldehydes to yield quinazolinones or benzoxazines .
Future Research Directions
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Catalytic Applications: Exploring iodine’s role in photoredox or electrochemical reactions.
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Drug Discovery: Optimizing solubility and bioavailability via ester or amide prodrugs.
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Material Science: Incorporating into metal-organic frameworks (MOFs) for catalytic surfaces.
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